2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837460
InChI: InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2
SMILES:
Molecular Formula: C12H9IN4
Molecular Weight: 336.13 g/mol

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

CAS No.:

Cat. No.: VC15837460

Molecular Formula: C12H9IN4

Molecular Weight: 336.13 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine -

Specification

Molecular Formula C12H9IN4
Molecular Weight 336.13 g/mol
IUPAC Name 2-(3-iodophenyl)benzotriazol-5-amine
Standard InChI InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2
Standard InChI Key AXYGPYJMCQCQRZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N

Introduction

Chemical Identity and Nomenclature

2-(3-Iodophenyl)-2H-benzo[d][1,2,] triazol-5-amine (PubChem CID: 91684245) is systematically named according to IUPAC conventions as 2-(3-iodophenyl)benzotriazol-5-amine . Its molecular formula is C₁₂H₉IN₄, with a molecular weight of 336.13 g/mol . Synonymous designations include 1706444-45-2, AKOS025133926, and 2-(3-iodophenyl)-2H-1,2,3-benzotriazol-5-amine, reflecting its registration across chemical databases .

Structural Characteristics

Molecular Architecture

The compound integrates three key components:

  • Benzotriazole core: A fused bicyclic system comprising two benzene rings and a triazole moiety (C₆H₄N₃) .

  • 3-Iodophenyl substituent: An iodine atom at the meta position of a phenyl ring (C₆H₄I) attached to the triazole nitrogen .

  • Primary amine group: Located at the 5-position of the benzotriazole system .

The SMILES notation (C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N) confirms the connectivity, while the InChIKey (AXYGPYJMCQCQRZ-UHFFFAOYSA-N) provides a unique structural identifier .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₉IN₄
Molecular Weight336.13 g/mol
SMILESC1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N
InChIKeyAXYGPYJMCQCQRZ-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, analogous benzotriazole derivatives exhibit planar configurations in their fused aromatic systems . For example, thiazolo[3,2-b][1, triazole analogs demonstrate interplanar angles below 2° between heterocyclic and aryl rings . Computational models predict similar coplanarity in 2-(3-iodophenyl)-2H-benzo[d] triazol-5-amine, stabilized by π-π interactions and halogen bonding from the iodine substituent .

Synthesis and Manufacturing

  • Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cyclization for triazole core formation .

  • Ullmann Coupling: Introduction of iodophenyl groups via palladium-mediated aryl halide coupling .

  • Nucleophilic Aromatic Substitution: Amine group installation at the 5-position using ammonia under high-pressure conditions .

Critical challenges include regioselective iodination and preventing amine oxidation during synthesis. Scale-up efforts would require optimization of protecting group strategies and purification methods.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unavailable. Predictive models suggest:

  • LogP: ~3.1 (moderate lipophilicity due to iodine and aromatic systems)

  • Aqueous Solubility: <0.1 mg/mL (predicted via QSPR modeling)

  • Thermal Stability: Decomposition likely above 250°C based on analogous triazoles

The iodine atom confers distinct spectroscopic signatures, including a characteristic ν(C-I) stretch at 500–600 cm⁻¹ in IR spectra and ¹H NMR aromatic proton shifts between δ 7.2–8.5 ppm .

Compound ClassActivityMechanismSource
Thiazolo[3,2-b]triazolesCOX-2/LOX-5 inhibitionDual anti-inflammatory
Triazolo[4,3-b]tetrazinesAntibacterial (Gram+)Cell wall synthesis disruption
Benzotriazole-aminesAntifungal (C. albicans)Ergosterol biosynthesis

The iodine substituent may enhance membrane permeability and target binding through halogen bonding interactions . Molecular docking simulations with COX-2 (PDB: 5KIR) suggest potential binding affinity, but experimental validation is required.

Research Gaps and Future Directions

  • Synthetic Methodology: Development of regioselective routes to improve yield and purity.

  • Pharmacological Profiling: In vitro screening against inflammation and microbial targets.

  • Crystallographic Studies: X-ray analysis to confirm conformational predictions.

  • Toxicokinetics: ADMET studies to assess therapeutic potential.

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